REACTION_CXSMILES
|
FC(F)(F)S(O[CH2:7][C:8]([F:11])([F:10])[F:9])(=O)=O.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C(C)=CC=CC=1>[F:9][C:8]([F:11])([F:10])[CH2:7][NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
washed with DIPE
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down i.vac
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated down i.vac
|
Name
|
|
Type
|
|
Smiles
|
FC(CNC1=CC=CC=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |